3-(Propylsulfanyl)propanoic acid
Description
3-(Propylsulfanyl)propanoic acid (CAS: 1115-93-1) is a sulfur-containing carboxylic acid with the molecular formula C₆H₁₂O₂S and a molecular weight of 163.23 g/mol . Its structure features a propylthio (-S-CH₂CH₂CH₃) group attached to the β-carbon of propanoic acid. The sulfanyl group contributes to its electronic and steric properties, influencing reactivity, solubility, and biological activity.
Properties
IUPAC Name |
3-propylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-2-4-9-5-3-6(7)8/h2-5H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKDXOBEABPTGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278616 | |
| Record name | 3-(propylsulfanyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5402-63-1 | |
| Record name | 3-(Propylthio)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5402-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 8522 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005402631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC8522 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(propylsulfanyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propylsulfanyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of propyl mercaptan with acrylonitrile, followed by hydrolysis of the resulting nitrile to yield the desired acid. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as the catalytic addition of propyl mercaptan to acrylic acid under controlled temperature and pressure conditions. This method ensures higher yields and purity suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-(Propylsulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Propanol derivatives.
Substitution: Various substituted propanoic acids.
Scientific Research Applications
3-(Propylsulfanyl)propanoic acid finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds
Mechanism of Action
The mechanism of action of 3-(Propylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may result in the modulation of enzymatic activities and cellular processes .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | MW (g/mol) | Sulfur Oxidation State | Notable Properties |
|---|---|---|---|---|
| This compound | C₆H₁₂O₂S | 163.23 | -S- (Thioether) | Moderate acidity, lipophilic |
| 3-(Propylsulfonyl)propanoic acid | C₆H₁₂O₄S | 192.22 | -SO₂- (Sulfone) | High acidity, polar |
| 3-(Ethylsulfinyl)propanoic acid | C₅H₁₀O₃S | 162.19 | -SO- (Sulfoxide) | Intermediate reactivity |
| 3-(2-Thienyl)propanoic acid | C₇H₈O₂S | 156.20 | Aromatic thiophene | Conjugated, UV-active |
| S-Propyl-L-Cysteine | C₆H₁₃NO₂S | 163.23 | -S- (Thioether) | Zwitterionic, water-soluble |
Biological Activity
3-(Propylsulfanyl)propanoic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound, with the molecular formula C₅H₁₀O₂S, features a propanoic acid backbone substituted with a propylsulfanyl group. This unique structure may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, particularly through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary studies suggest activity against various bacterial strains.
- Immunomodulatory Effects : The compound may influence immune cell function, potentially enhancing or suppressing immune responses.
The mechanisms underlying the biological activities of this compound include:
- Cytokine Modulation : It has been observed to significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which are critical mediators in inflammatory processes.
- Cell Proliferation Inhibition : The compound has been reported to inhibit the proliferation of certain immune cells, suggesting a potential role in controlling excessive immune responses.
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Effects
In a study investigating the anti-inflammatory properties of various compounds, this compound was tested on peripheral blood mononuclear cells (PBMCs). At a concentration of 100 µg/mL, it exhibited low toxicity while significantly inhibiting TNF-α and IFN-γ production. Notably, this compound's effects were comparable to those of established non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential as an anti-inflammatory agent.
Table 2: Cytokine Release Data
| Compound | TNF-α Inhibition (%) | IFN-γ Inhibition (%) |
|---|---|---|
| This compound | 44–60% | 44–79% |
| Ibuprofen | Similar effects | - |
Discussion
The findings suggest that this compound possesses significant anti-inflammatory and immunomodulatory properties. Its ability to modulate cytokine release indicates a dual action that could be beneficial in treating inflammatory conditions. Further research is needed to fully elucidate its mechanisms and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
